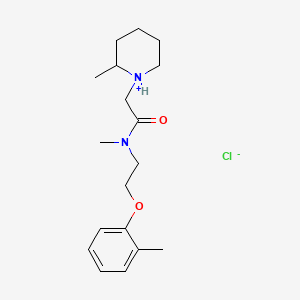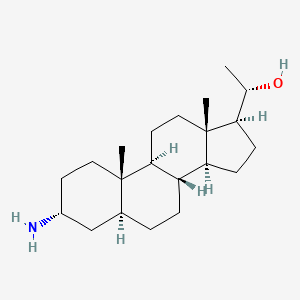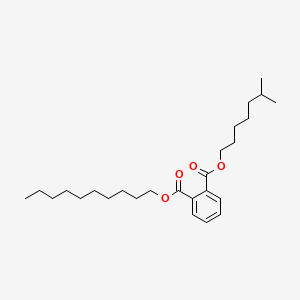
2-(2,4-dinitrophenoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dinitrophenoxy)benzoic acid: is an organic compound with the molecular formula C13H8N2O7 It is characterized by the presence of a benzoic acid moiety substituted with a 2,4-dinitrophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dinitrophenoxy)benzoic acid typically involves the nitration of phenoxybenzoic acid. The process can be summarized as follows:
Nitration Reaction: Phenoxybenzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions of the phenoxy ring.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,4-Dinitrophenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 2-(2,4-diaminophenoxy)benzoic acid.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: 2-(2,4-Diaminophenoxy)benzoic acid.
Substitution Products: Compounds with different functional groups replacing the nitro groups.
Aplicaciones Científicas De Investigación
Chemistry: 2-(2,4-Dinitrophenoxy)benzoic acid is used as a reagent in organic synthesis, particularly in the preparation of other nitro-substituted aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic benefits.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 2-(2,4-dinitrophenoxy)benzoic acid involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions.
Comparación Con Compuestos Similares
2,4-Dinitrophenol: Shares the nitro substitution pattern but lacks the benzoic acid moiety.
2,4-Dinitrobenzoic acid: Similar structure but without the phenoxy group.
2,4-Diaminophenoxybenzoic acid: A reduction product of 2-(2,4-dinitrophenoxy)benzoic acid.
Uniqueness: this compound is unique due to the combination of the benzoic acid and 2,4-dinitrophenoxy groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
7504-64-5 |
|---|---|
Fórmula molecular |
C13H8N2O7 |
Peso molecular |
304.21 g/mol |
Nombre IUPAC |
2-(2,4-dinitrophenoxy)benzoic acid |
InChI |
InChI=1S/C13H8N2O7/c16-13(17)9-3-1-2-4-11(9)22-12-6-5-8(14(18)19)7-10(12)15(20)21/h1-7H,(H,16,17) |
Clave InChI |
GXWBOXHJWIENMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)
![(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate](/img/structure/B13768808.png)







![1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[(3-phosphonophenyl)azo]-1-(4-sulfophenyl)-, monosodium salt](/img/structure/B13768839.png)
